molecular formula C10H14N2O3 B3225093 5-methoxy-2-(tetrahydro-2H-pyran-3-yl)pyridazin-3(2H)-one CAS No. 1245646-65-4

5-methoxy-2-(tetrahydro-2H-pyran-3-yl)pyridazin-3(2H)-one

Cat. No.: B3225093
CAS No.: 1245646-65-4
M. Wt: 210.23 g/mol
InChI Key: AVVIWGDCPKRSNQ-UHFFFAOYSA-N
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Description

5-methoxy-2-(tetrahydro-2H-pyran-3-yl)pyridazin-3(2H)-one is a heterocyclic compound that features a pyridazinone core substituted with a methoxy group and a tetrahydropyranyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-2-(tetrahydro-2H-pyran-3-yl)pyridazin-3(2H)-one typically involves the following steps:

    Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.

    Attachment of the Tetrahydropyranyl Moiety: This step involves the protection of hydroxyl groups using dihydropyran in the presence of an acid catalyst like p-toluenesulfonic acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the pyridazinone core, potentially converting it to a dihydropyridazinone.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the tetrahydropyranyl moiety, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Dihydropyridazinone derivatives.

    Substitution: Various substituted pyridazinone derivatives.

Scientific Research Applications

5-methoxy-2-(tetrahydro-2H-pyran-3-yl)pyridazin-3(2H)-one has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or cardiovascular conditions.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It can be used in studies investigating enzyme inhibition or receptor binding.

Mechanism of Action

The mechanism of action of 5-methoxy-2-(tetrahydro-2H-pyran-3-yl)pyridazin-3(2H)-one depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The methoxy group and tetrahydropyranyl moiety can influence its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    5-methoxy-2-(tetrahydro-2H-pyran-2-yl)pyridazin-3(2H)-one: Similar structure but with a different position of the tetrahydropyranyl moiety.

    5-methoxy-2-(tetrahydro-2H-furan-3-yl)pyridazin-3(2H)-one: Similar structure but with a furan ring instead of a pyran ring.

Uniqueness

5-methoxy-2-(tetrahydro-2H-pyran-3-yl)pyridazin-3(2H)-one is unique due to the specific positioning of its substituents, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

5-methoxy-2-(oxan-3-yl)pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-14-9-5-10(13)12(11-6-9)8-3-2-4-15-7-8/h5-6,8H,2-4,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVVIWGDCPKRSNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)N(N=C1)C2CCCOC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70745113
Record name 5-Methoxy-2-(oxan-3-yl)pyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70745113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245646-65-4
Record name 5-Methoxy-2-(oxan-3-yl)pyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70745113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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